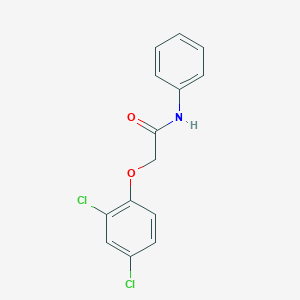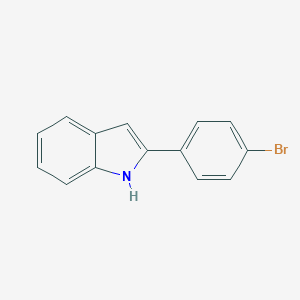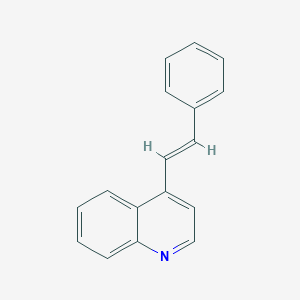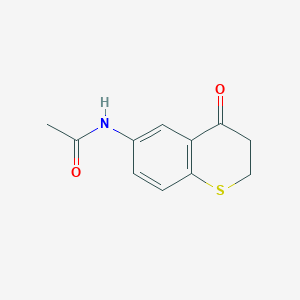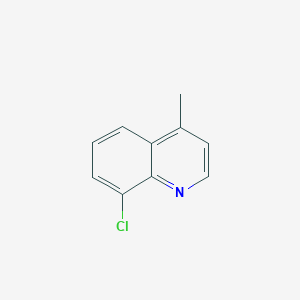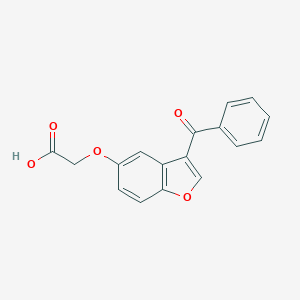
3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone, also known as BBMK, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BBMK is a unique compound that has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
Wirkmechanismus
The mechanism of action of 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone is not fully understood, but it is believed to involve the generation of reactive oxygen species. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has also been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cells, as well as alter the expression of genes involved in cell cycle regulation and apoptosis. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has also been found to inhibit the growth of cancer cells and induce cell death in a dose-dependent manner.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone is its ability to selectively label and detect specific proteins in cells. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone is also relatively easy to synthesize and can be used in a variety of experimental settings. However, 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has limitations in terms of its stability and reactivity, and caution must be taken when handling and storing the compound.
Zukünftige Richtungen
There are several future directions for the use of 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone in scientific research. One potential application is in the study of protein-protein interactions and the identification of novel drug targets. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone may also be useful in the development of new anti-cancer agents and the study of oxidative stress in disease states. Further research is needed to fully understand the mechanism of action of 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone and its potential applications in various fields of research.
Conclusion
In conclusion, 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone is a unique compound that has shown great potential in scientific research. Its ability to selectively label and detect specific proteins, induce apoptosis in cancer cells, and alter gene expression make it a valuable tool for researchers in multiple fields. However, caution must be taken when handling and storing the compound, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone involves the reaction of benzoyl chloride with 2-hydroxybenzophenone in the presence of a base, followed by oxidation with hydrogen peroxide. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has been found to have various applications in scientific research. It has been used as a photoaffinity label for the study of protein-protein interactions, as well as a fluorescent probe for the detection of reactive oxygen species. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has also been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
82039-81-4 |
|---|---|
Produktname |
3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone |
Molekularformel |
C17H12O5 |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
2-[(3-benzoyl-1-benzofuran-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C17H12O5/c18-16(19)10-21-12-6-7-15-13(8-12)14(9-22-15)17(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI-Schlüssel |
KBXOJEAZTMJGBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Andere CAS-Nummern |
82039-81-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




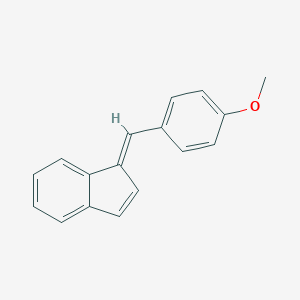
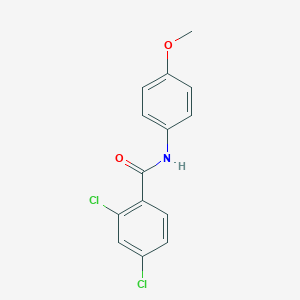
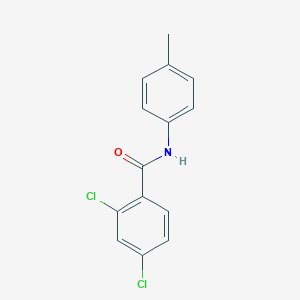
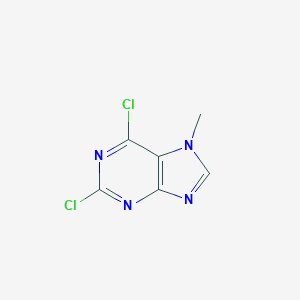
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
